Siramesine fumarate

Receptor Pharmacology Binding Affinity Sigma-2 Receptor

Siramesine fumarate (Lu 28-179) is the most extensively validated selective sigma-2 agonist for neuroscience and oncology research. With subnanomolar σ₂ affinity (IC₅₀=0.12 nM) and 140-fold selectivity over σ₁, it uniquely triggers caspase-independent cell death via mitochondrial destabilization—not lysosomal rupture. BBB-penetrant, validated in rodent behavioral models for anxiety and substance use disorders. Ideal for ex vivo/in vivo studies on hippocampal and cortical σ₂ function. Ensure compound-specific procurement—σ₂ ligands are not interchangeable.

Molecular Formula C34H35FN2O5
Molecular Weight 570.6 g/mol
Cat. No. B163184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSiramesine fumarate
SynonymsLu 28-179
Molecular FormulaC34H35FN2O5
Molecular Weight570.6 g/mol
Structural Identifiers
SMILESC1CN(CCC12C3=CC=CC=C3CO2)CCCCC4=CN(C5=CC=CC=C54)C6=CC=C(C=C6)F.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C30H31FN2O.C4H4O4/c31-25-12-14-26(15-13-25)33-21-23(27-9-2-4-11-29(27)33)7-5-6-18-32-19-16-30(17-20-32)28-10-3-1-8-24(28)22-34-30;5-3(6)1-2-4(7)8/h1-4,8-15,21H,5-7,16-20,22H2;1-2H,(H,5,6)(H,7,8)/b;2-1+
InChIKeyVONJQLKJOYOVBE-WLHGVMLRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Siramesine Fumarate (CAS 163630-79-3): A Highly Selective Sigma-2 Receptor Agonist for Neuroscience and Oncology Research Procurement


Siramesine fumarate (also known as Lu 28-179) is a selective agonist of the sigma-2 (σ₂) receptor, a transmembrane protein (TMEM97) implicated in oncology and neuroscience [1]. It possesses a subnanomolar affinity for the σ₂ receptor (IC₅₀ = 0.12 nM) and exhibits a 140-fold selectivity over the sigma-1 (σ₁) receptor (IC₅₀ = 17 nM) [2]. This compound is a blood-brain barrier (BBB) penetrant small molecule that triggers cell death via a distinct mechanism involving mitochondrial destabilization rather than lysosomal rupture [3].

Siramesine Fumarate vs. Other Sigma-2 Ligands: Why Generic Substitution is Not Advisable for Specialized Research


Sigma-2 (σ₂) receptor ligands exhibit significant heterogeneity in their pharmacological profiles, including vast differences in binding affinity, subtype selectivity, and functional outcomes. A direct comparison of binding affinities for multiple σ₂ ligands, including Siramesine, PB28, SW43, and ISO-1, demonstrates that these compounds are not interchangeable [1]. For instance, while PB28 shows comparable σ₂ affinity to Siramesine, it also acts as a potent σ₁ antagonist, a property absent in Siramesine [2]. Other agonists like UKH-1114 have a much lower affinity for the σ₂ receptor (Ki = 46 nM) compared to Siramesine's subnanomolar IC₅₀ [3]. Such disparities in target engagement and polypharmacology preclude simple substitution and necessitate compound-specific procurement.

Siramesine Fumarate: Quantitative Evidence of Differentiated Performance Against Key Comparators


Superior Sigma-2 Receptor Affinity and Selectivity: Siramesine vs. PB28, SW43, and UKH-1114

Siramesine fumarate exhibits a subnanomolar affinity for the sigma-2 (σ₂) receptor (IC₅₀ = 0.12 nM) and a 140-fold selectivity over sigma-1 (σ₁) receptors (IC₅₀ = 17 nM) . In a head-to-head comparative binding study, Siramesine demonstrated a σ₂ receptor Ki of 1.6 ± 0.1 nM, which is substantially higher affinity than SW43 (Ki = 12.9 ± 2.3 nM) and ISO-1 (Ki = 2.0 ± 0.6 nM) [1]. While PB28 shows a similar σ₂ affinity (Ki = 1.1 ± 0.3 nM), it also acts as a σ₁ antagonist (Ki = 0.38 nM), whereas Siramesine is a pure σ₂ agonist with no confounding σ₁ antagonism [2].

Receptor Pharmacology Binding Affinity Sigma-2 Receptor

Validated Blood-Brain Barrier Penetration: A Key Differentiator for CNS Research

Siramesine fumarate is a blood-brain barrier (BBB) penetrant compound, a property confirmed by in vivo brain tissue binding studies and functional CNS assays . Using [³H]Lu 28-179 as a radioligand, autoradiography of rat brain sections demonstrated significant and specific binding in key brain regions including the cerebral cortex, hippocampal formation (CA1-CA3 and dentate gyrus), and locus coeruleus, with a high affinity Kd of 2.2 nM in rat brain and 1.1 nM in human cortex [1]. In contrast, other potent sigma-2 agonists like SW43 are primarily investigated in peripheral cancer models, and their CNS penetration has not been robustly characterized [2].

Blood-Brain Barrier CNS Pharmacology Neuropharmacology

Potent and Long-Lasting Anxiolytic Efficacy In Vivo: Siramesine vs. UKH-1114 and Other Sigma Ligands

Siramesine fumarate demonstrates potent and very long-lasting anxiolytic effects in rodent behavioral models . This anxiolytic profile is achieved without inducing sedation or impairing motor coordination, a common limitation of other anxiolytic agents [1]. In contrast, the sigma-2 agonist UKH-1114 is characterized for its antineuropathic pain effects, with a Ki of 46 nM, but its anxiolytic potential is not well-documented [2]. The long-lasting nature of Siramesine's anxiolytic effect provides a unique experimental window for chronic behavioral studies.

Anxiolytic Behavioral Pharmacology In Vivo Efficacy

Efficacy in a Preclinical Model of Cocaine Addiction: A Unique Application Area

Siramesine fumarate has been uniquely validated in a preclinical model of cocaine addiction, a therapeutic area where other sigma-2 agonists like PB28, SW43, or UKH-1114 have not been tested. Siramesine significantly attenuated the acquisition and expression of cocaine-induced conditioned place preference (CPP) and completely blocked cocaine-primed reinstatement in mice [1]. Furthermore, in vivo microdialysis revealed that Siramesine significantly decreased cocaine-evoked dopamine release in the striatum of freely moving mice [2]. This specific anti-addiction profile is not documented for other sigma-2 agonists.

Addiction Cocaine Behavioral Neuroscience

Distinct Mechanism of Action: Mitochondrial Destabilization Over Lysosomal Rupture

Siramesine fumarate induces cancer cell death through a distinct mechanism involving destabilization of mitochondria, not lysosomes [1]. This contrasts with early reports suggesting lysosomal involvement [2]. While other sigma-2 agonists like PB28 also induce apoptosis, they do so via a caspase-independent pathway that may involve different upstream signals [3]. The specific mitochondrial destabilization pathway of Siramesine is characterized by rapid loss of mitochondrial membrane potential (MMP), cytochrome c release, and cardiolipin peroxidation [4]. This mechanistic nuance is critical for studies investigating the interplay between sigma-2 receptor activation and mitochondrial function.

Cell Death Mitochondria Cancer Biology

Siramesine Fumarate: Optimal Use Cases for Neuroscience, Oncology, and Addiction Research Procurement


Investigating Sigma-2 Receptor Function in the Central Nervous System

Due to its validated blood-brain barrier penetration and high selectivity for the sigma-2 receptor, Siramesine fumarate is an ideal tool compound for ex vivo and in vivo studies examining the role of σ₂ receptors in brain function. Its specific binding in key limbic regions like the hippocampus and cortex, as demonstrated by autoradiography, makes it suitable for studies on learning, memory, and emotional processing [4].

Preclinical Behavioral Pharmacology of Addiction and Anxiety

For researchers focusing on substance use disorders or anxiety, Siramesine fumarate is the most extensively validated sigma-2 agonist. Its proven efficacy in attenuating cocaine-seeking behavior and its long-lasting anxiolytic effects without motor impairment in rodents provide a strong foundation for behavioral studies [4][5]. Other sigma-2 ligands, such as UKH-1114, are more suited for neuropathic pain models and lack this behavioral validation [3].

Mechanistic Studies of Sigma-2-Mediated Cancer Cell Death

Siramesine fumarate is a key tool for dissecting the non-canonical, caspase-independent cell death pathways activated by sigma-2 receptor engagement. Its distinct mechanism of action, involving mitochondrial destabilization, cytochrome c release, and cardiolipin peroxidation, provides a specific molecular signature that can be used to probe mitochondrial dysfunction in cancer cells [4]. This is particularly relevant for studying therapy-resistant cancers where classical apoptosis is impaired [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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